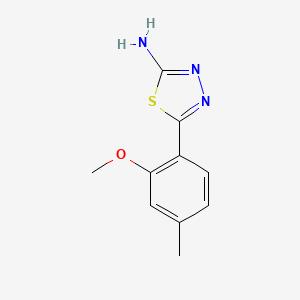![molecular formula C13H7Cl2FN2 B15334960 6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of chlorine and fluorine substituents on the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and halogenation reactions. One common method involves the reaction of 2-aminopyridine with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine core. Subsequent chlorination at the 6 and 8 positions using reagents like thionyl chloride or phosphorus pentachloride yields the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction Products: Dihydroimidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its fluorescent properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Mecanismo De Acción
The mechanism of action of 6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
6,8-Dichloroimidazo[1,2-a]pyridine: Lacks the fluorophenyl group, affecting its electronic properties and interaction with biological targets.
2-Phenylimidazo[1,2-a]pyridine: Lacks both chlorine and fluorine substituents, leading to significantly different properties.
Uniqueness
6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects enhance its reactivity and binding affinity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C13H7Cl2FN2 |
|---|---|
Peso molecular |
281.11 g/mol |
Nombre IUPAC |
6,8-dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Cl2FN2/c14-8-5-10(15)13-17-12(7-18(13)6-8)9-3-1-2-4-11(9)16/h1-7H |
Clave InChI |
IDVGFSCMKCALPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)

![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)

![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)



![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
